8-APT-cGMP

PKG Isozyme Selectivity cGMP-Dependent Protein Kinase Vascular Smooth Muscle Signaling

8-APT-cGMP (8-(2-Aminophenylthio)guanosine-3',5'-cyclic monophosphate sodium salt; CAS 144509-87-5) is a synthetic, lipophilic analogue of the second messenger cyclic guanosine monophosphate (cGMP). It belongs to the class of 8-substituted cGMP derivatives and is distinguished by a 2-aminophenylthio modification at the 8-position of the guanine base.

Molecular Formula C16H17N6O7PS
Molecular Weight 468.4 g/mol
Cat. No. B12396500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-APT-cGMP
Molecular FormulaC16H17N6O7PS
Molecular Weight468.4 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=CC=C5N)O)OP(=O)(O1)O
InChIInChI=1S/C16H17N6O7PS/c17-6-3-1-2-4-8(6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-7(28-14)5-27-30(25,26)29-11/h1-4,7,10-11,14,23H,5,17H2,(H,25,26)(H3,18,20,21,24)/t7-,10-,11-,14-/m1/s1
InChIKeyGCSQHBMPLUMDCO-FRJWGUMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

8-APT-cGMP Procurement Guide: Isozyme-Selective PKG Activator for cGMP Signaling Research


8-APT-cGMP (8-(2-Aminophenylthio)guanosine-3',5'-cyclic monophosphate sodium salt; CAS 144509-87-5) is a synthetic, lipophilic analogue of the second messenger cyclic guanosine monophosphate (cGMP) [1]. It belongs to the class of 8-substituted cGMP derivatives and is distinguished by a 2-aminophenylthio modification at the 8-position of the guanine base [2]. This compound functions as an isozyme-selective activator of cGMP-dependent protein kinase (PKG or cGK), with a marked preference for the type Iα isoform over type Iβ [1].

Why 8-APT-cGMP Cannot Be Replaced by Generic cGMP Analogues in Isoform-Specific Studies


Generic substitution with other 8-substituted cGMP analogues (e.g., 8-Br-cGMP, 8-pCPT-cGMP) or native cGMP fails when experimental designs require selective activation of PKG Iα over PKG Iβ. While many cGMP analogues activate both isoforms non-selectively or with limited discrimination, 8-APT-cGMP possesses a unique combination of a 2-aminophenylthio substituent and electron-donating properties that confer a selectivity factor of ~200-fold for PKG Iα [1]. This degree of isozyme discrimination is not replicated by common in-class alternatives such as 8-Br-cGMP, which shows only a 1.5- to 2.5-fold preference in affinity, or 8-pCPT-cGMP, which preferentially activates PKG II over PKG I [2]. Consequently, substituting these compounds for 8-APT-cGMP will fundamentally alter the signaling output and lead to erroneous conclusions about PKG isoform-specific functions in vascular, neuronal, or proliferative research models.

8-APT-cGMP Differential Performance Data vs. Closest PKG Activator Comparators


Isozyme Selectivity: 8-APT-cGMP vs. Native cGMP for PKG Iα over Iβ

8-APT-cGMP demonstrates an approximate 200-fold activation preference for purified PKG Iα over PKG Iβ, a selectivity window not achieved by the native ligand cGMP [1]. In contrast, the endogenous activator cGMP shows only a ~2.3-fold preference (Ka values of 110 nM for Iα vs. 250 nM for Iβ) in the same kinase assay system [2]. This represents a ~87-fold improvement in isozyme discrimination by 8-APT-cGMP compared to the natural ligand.

PKG Isozyme Selectivity cGMP-Dependent Protein Kinase Vascular Smooth Muscle Signaling

Functional Discrimination in Native Tissue: 8-APT-cGMP vs. 8-Br-cGMP in Angiotensin-Hypertensive Rat Vascular Smooth Muscle

In a pathophysiological model of angiotensin II-induced hypertension, the functional consequence of PKG Iα/β isoform switching was probed using 8-APT-cGMP and 8-Br-cGMP. The concentration-response curve for the non-selective activator 8-Br-cGMP was shifted 2.5-fold to the right in cells from hypertensive animals, indicating reduced apparent cGMP affinity [1]. Critically, the selective PKG Iα activator 8-APT-cGMP (30 µmol/L) elicited a significantly weaker Maxi-K current increase in hypertensive cells (consistent with PKG Iα downregulation), while 8-Br-cGMP still produced measurable activation through remaining PKG Iβ [1]. This pharmacological dissection was only possible because of 8-APT-cGMP's 200-fold selectivity for PKG Iα [2].

Nitrate Tolerance Maxi-K Channel Alternative Splicing Hypertension

Membrane Permeability Advantage: 8-APT-cGMP vs. Native cGMP and 8-Br-cGMP

The 2-aminophenylthio substitution in 8-APT-cGMP confers substantially higher membrane permeability compared to unmodified cGMP and 8-bromo-cGMP, attributable to increased lipophilicity (logP ~2.38) [1]. While native cGMP requires microinjection or permeabilization for intracellular delivery and 8-Br-cGMP offers only modest passive permeability, 8-APT-cGMP's bulky, lipophilic 8-substituent enables effective passive diffusion across cell membranes without carriers [1]. Additionally, like other 8-substituted cGMP analogues, 8-APT-cGMP exhibits resistance to phosphodiesterase (PDE)-mediated hydrolysis, providing metabolic stability superior to native cGMP in intact cell and tissue preparations [1].

Cell Permeability Lipophilicity Phosphodiesterase Resistance Intact Cell Studies

Comparative Vasorelaxant Efficacy: 8-APT-cGMP in the Context of 8-Substituted cGMP Analogues

In a systematic structure-activity relationship study of 8-substituted cGMP analogues, 8-APT-cGMP was identified as a potent activator of PKG Iα with electron-donating amino substituent on the phenyl ring enhancing potency [1]. While the most potent analogue for vasorelaxation in pig coronary arteries was 8-(4-hydroxyphenylthio)-cGMP (EC50 = 1.1 µM), 8-APT-cGMP belongs to the subset of analogues with selectivity dominated toward PKG Iα activation [1]. The study demonstrated that for all analogues tested, PKG Iα activation potency positively correlated with coronary artery relaxation, establishing the mechanistic basis for using 8-APT-cGMP to evaluate PKG Iα contributions to smooth muscle tone [1]. Notably, dual-modified analogues such as 8-I-β-phenyl-1,N2-etheno-cGMP achieved higher absolute potency (Ka = 22 nM for Iα) but lost isozyme selectivity (Ka = 17 nM for Iβ), underscoring the unique pharmacological niche filled by 8-APT-cGMP [1].

Coronary Artery Relaxation Vasorelaxation Potency Structure-Activity Relationship

Optimal Application Scenarios for 8-APT-cGMP in PKG Signaling Research


Dissecting PKG Iα vs. Iβ Isoform Contributions to Vascular Smooth Muscle Tone

In vascular biology, distinguishing the roles of PKG Iα and Iβ in mediating NO/cGMP-dependent vasorelaxation is critical for understanding nitrate tolerance and hypertension. 8-APT-cGMP, with its ~200-fold selectivity for PKG Iα [1], enables researchers to isolate Iα-mediated relaxation in isolated vessel preparations without confounding contributions from Iβ. This approach has been validated in pig coronary artery assays [1] and extended to pathophysiological models where PKG isoform ratios are altered [2].

Pharmacological Validation of PKG Iα-Specific Phenotypes in Genetic Models

Knockout and knockdown models targeting PKG isoforms require pharmacological confirmation that observed phenotypes are specifically attributable to PKG Iα loss. 8-APT-cGMP serves as a critical tool for this validation step, as its selective activation of PKG Iα [1] can rescue or mimic phenotypes in a manner that pan-activators like 8-Br-cGMP cannot replicate without producing off-target Iβ activation. This has been demonstrated in studies of Maxi-K channel regulation in basilar artery smooth muscle cells [2].

Intact Cell cGMP Signaling Studies Requiring Passive Compound Loading

For experiments in intact cells where microinjection, electroporation, or permeabilization would disrupt physiological context, 8-APT-cGMP's lipophilic 2-aminophenylthio group (logP 2.38 [3]) enables passive membrane diffusion while maintaining PKG Iα selectivity. This property is particularly valuable in primary cell cultures, prostate stromal cell proliferation assays [3], and epididymal smooth muscle studies [4], where preservation of native membrane integrity is essential.

Structure-Activity Relationship Studies of PKG Activator Binding Pockets

Medicinal chemistry campaigns targeting PKG isoforms benefit from 8-APT-cGMP as a reference compound that defines the selectivity space achievable through 8-substitution. Its differentiation from 8-pCPT-cGMP (PKG II selective) and non-selective 8-halo analogues [1] provides a framework for designing next-generation isoform-selective modulators. The electron-donating amino substituent on the phenyl ring is a key pharmacophoric element contributing to Iα preference [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-APT-cGMP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.